molecular formula C25H27F3N2OS B394264 3-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL

3-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL

Cat. No.: B394264
M. Wt: 460.6g/mol
InChI Key: MHLJYKJBNGWRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is a complex organic compound featuring a thiazole ring, a trifluoromethyl group, and a cyclohexylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of a suitable thioamide with a haloketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiazole ring can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[(4-Cyclohexylphenyl)[[[4-[(trifluoromethyl)thio]phenyl]amino]carbonyl]amino]methyl]-N-2H-tetrazol-5-ylbenzamide
  • (4-cyclopentyl-3-(trifluoromethyl)phenyl)methanol

Uniqueness

3-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H27F3N2OS

Molecular Weight

460.6g/mol

IUPAC Name

3-[4-(4-cyclohexylphenyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-3-yl]propan-1-ol

InChI

InChI=1S/C25H27F3N2OS/c26-25(27,28)21-8-4-9-22(16-21)29-24-30(14-5-15-31)23(17-32-24)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h4,8-13,16-18,31H,1-3,5-7,14-15H2

InChI Key

MHLJYKJBNGWRNX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC(=C4)C(F)(F)F)N3CCCO

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC(=C4)C(F)(F)F)N3CCCO

Origin of Product

United States

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